4-Bromo-3-fluorophenylthiocyanate
Description
4-Bromo-3-fluorophenylthiocyanate (CAS Ref: 54-PC508010) is a halogenated aromatic compound featuring a bromo (-Br) substituent at the 4-position, a fluoro (-F) substituent at the 3-position, and a thiocyanate (-SCN) functional group. Its molecular formula is C₇H₃BrFNS, with a molecular weight of 256.07 g/mol. This compound is commercially available in research-grade quantities (e.g., 1g: €1,118; 5g: €3,095) and is primarily utilized in organic synthesis, pharmaceuticals, and agrochemical research due to its reactivity and halogenated aromatic backbone .
Its fluorinated and brominated substituents enhance electron-withdrawing effects, influencing both reactivity and stability in synthetic pathways.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-2-1-5(11-4-10)3-7(6)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGXLXVGEZLDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluorophenylthiocyanate typically involves the reaction of 4-bromo-3-fluoroaniline with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the thiocyanate group. The general reaction scheme is as follows:
4-Bromo-3-fluoroaniline+Thiophosgene→4-Bromo-3-fluorophenylthiocyanate
Industrial Production Methods
Industrial production of 4-Bromo-3-fluorophenylthiocyanate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorophenylthiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiocyanate group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiocyanate group.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylthiocyanates, while oxidation and reduction reactions can produce sulfonyl or thiol derivatives .
Scientific Research Applications
4-Bromo-3-fluorophenylthiocyanate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorophenylthiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical properties of 4-Bromo-3-fluorophenylthiocyanate and analogous compounds:
| Compound Name | Molecular Formula | Substituents (Position) | Functional Group | Molecular Weight (g/mol) | Log Po/w | Key Applications |
|---|---|---|---|---|---|---|
| 4-Bromo-3-fluorophenylthiocyanate | C₇H₃BrFNS | Br (4), F (3) | Thiocyanate | 256.07 | ~2.5* | Pharmaceuticals, Agrochemicals |
| 4-Bromo-3-chlorophenyl isothiocyanate | C₇H₃BrClNS | Br (4), Cl (3) | Isothiocyanate | 260.53 | ~3.0* | Bioconjugation, Polymer Chemistry |
| 3-Bromo-4-fluorophenylacetic acid | C₈H₆BrFO₂ | Br (3), F (4) | Carboxylic Acid | 233.03 | 1.8 | Drug Synthesis, Peptide Modifications |
*Estimated based on substituent contributions.
Key Observations:
Functional Groups :
Substituent Effects :
- Halogen Position : In 4-Bromo-3-fluorophenylthiocyanate, bromo and fluoro substituents create a meta-directing electronic environment, while 3-Bromo-4-fluorophenylacetic acid’s reversed substituent positions alter dipole moments and steric interactions.
- Chlorine vs. Fluorine : The chloro substituent in 4-Bromo-3-chlorophenyl isothiocyanate increases molecular weight and lipophilicity (higher Log P) compared to its fluoro counterpart .
Biological Activity
4-Bromo-3-fluorophenylthiocyanate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and applications, supported by relevant studies and data.
Chemical Structure and Properties
4-Bromo-3-fluorophenylthiocyanate can be characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 2149601-22-7 |
| Molecular Formula | C7H4BrFN2S |
| Molecular Weight | 232.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not extensively documented |
The compound features a bromine atom, a fluorine atom, and a thiocyanate group attached to a phenyl ring, which contributes to its reactivity and potential biological applications.
Antimicrobial Properties
Research indicates that compounds similar to 4-Bromo-3-fluorophenylthiocyanate exhibit notable antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry highlighted that thiocyanate derivatives can inhibit bacterial growth effectively. The presence of halogens (bromine and fluorine) enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioactivity against various pathogens .
Anticancer Activity
The anticancer potential of halogenated phenylthiocyanates has been explored in various studies. For instance, compounds containing thiocyanate groups have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A specific study demonstrated that derivatives of phenylthiocyanates could induce apoptosis in human cancer cell lines, suggesting that 4-Bromo-3-fluorophenylthiocyanate may exhibit similar effects .
The proposed mechanism of action for the biological activity of 4-Bromo-3-fluorophenylthiocyanate involves:
- Reactive Oxygen Species (ROS) Generation : Compounds with thiocyanate groups can lead to increased ROS production, which is known to promote apoptosis in cancer cells.
- Inhibition of Key Enzymes : Some studies suggest that such compounds may inhibit enzymes critical for cancer cell survival and proliferation, including proteases and kinases .
Study on Antimicrobial Efficacy
A case study examined the efficacy of various thiocyanate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 4-bromo-3-fluorophenylthiocyanate exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.
Cancer Cell Line Study
In another investigation, the effects of 4-Bromo-3-fluorophenylthiocyanate on human breast cancer cells (MCF-7) were assessed. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .
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